N'-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE
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Overview
Description
N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexene ring, a triazine ring, and an aceto-hydrazide moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE typically involves the condensation of cyclohex-3-en-1-ylmethylidene with 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or inducing changes in gene expression. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANOHYDRAZIDE
- Cyclohex-3-en-1-one
Uniqueness
N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse scientific fields make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c18-10(6-9-11(19)14-12(20)17-15-9)16-13-7-8-4-2-1-3-5-8/h1-2,7-8H,3-6H2,(H,16,18)(H2,14,17,19,20)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJLAATUSFERIE-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C=NNC(=O)CC2=NNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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